molecular formula C8H4BrN3O4 B11838027 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B11838027
M. Wt: 286.04 g/mol
InChI Key: QRUPRSQPZYYTIG-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves the bromination and nitration of indazole derivatives. One common method includes the reaction of 4-nitroindazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The nitro and bromo groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid stands out due to the presence of both bromo and nitro groups, which confer unique chemical properties and reactivity. This dual substitution enhances its potential for diverse applications compared to compounds with single substitutions .

Properties

Molecular Formula

C8H4BrN3O4

Molecular Weight

286.04 g/mol

IUPAC Name

6-bromo-4-nitro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-4-6(5(2-3)12(15)16)7(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)

InChI Key

QRUPRSQPZYYTIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br

Origin of Product

United States

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